N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxybenzamide

Description

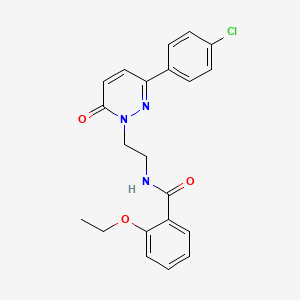

N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxybenzamide is a benzamide derivative featuring a pyridazinone core substituted with a 4-chlorophenyl group and an ethoxybenzamide side chain. Pyridazinone-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including kinase inhibition, anticancer properties, and modulation of epigenetic targets like histone deacetylases (HDACs) .

Properties

IUPAC Name |

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3/c1-2-28-19-6-4-3-5-17(19)21(27)23-13-14-25-20(26)12-11-18(24-25)15-7-9-16(22)10-8-15/h3-12H,2,13-14H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCGSXLAIMMSBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.

Attachment of the Ethoxybenzamide Moiety: The ethoxybenzamide moiety can be attached through amide bond formation reactions, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxybenzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyridazinone-Benzamide Scaffolds

The following compounds share the ethyl-pyridazinone-ethyl-benzamide backbone but differ in substituents, influencing their physicochemical and biological properties:

Key Observations :

- Substituent Effects : The 4-chlorophenyl group in the target compound and may favor interactions with hydrophobic enzyme pockets, while methoxy/ethoxy groups (e.g., ) enhance water solubility.

- Bioactivity : The piperidinylsulfonyl group in could improve blood-brain barrier penetration, relevant for CNS targets.

Pharmacological Comparisons

HDAC Inhibitors ()

The HDAC inhibitor (S)-17b shares a pyridazinone-benzamide scaffold with the target compound. Key differences include:

- (S)-17b has a dimethylaminophenyl group and fluorophenyl substituents, contributing to its class I HDAC selectivity (IC₅₀: <10 nM) and oral antitumor efficacy in xenograft models .

- The target compound’s ethoxy and chlorophenyl groups may alter HDAC isoform specificity or pharmacokinetic profiles.

Oxadiazine Derivatives ()

While structurally distinct (1,3,5-oxadiazine core), compounds like 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines exhibit comparable synthesis challenges, such as dehydrosulfurization methods using I₂/Et₃N . These compounds highlight the importance of chloro and trichloromethyl groups in stabilizing heterocyclic frameworks.

Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activity. This article delves into the biological properties of this compound, summarizing relevant research findings, synthesizing data from various studies, and presenting case studies that highlight its efficacy and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 378.8 g/mol. The compound features a pyridazinone core, which is known for its diverse biological activities, and a chlorophenyl group that may enhance its binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H18ClN3O2 |

| Molecular Weight | 378.8 g/mol |

| CAS Number | 1224164-64-0 |

| Melting Point | Not available |

| Density | Not available |

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound is believed to act as an inhibitor or modulator of specific molecular targets, which may include:

- Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, potentially aiding in cognitive functions.

- Enzyme Interactions : The pyridazinone core may interact with enzymes involved in metabolic pathways, influencing their activity.

Case Studies

-

Inhibitory Activity Against Acetylcholinesterase :

A study evaluated the inhibitory effects of various compounds on AChE, highlighting the potential of pyridazinone derivatives. While specific data on this compound was not detailed, related compounds showed promising IC50 values in the micromolar range, suggesting potential efficacy against Alzheimer's disease . -

Antioxidant Properties :

Research indicates that compounds with similar structures exhibit antioxidant activities. This property is crucial for mitigating oxidative stress-related damage in neurodegenerative diseases .

Table 2: Summary of Biological Activities

| Activity | Observations |

|---|---|

| Acetylcholinesterase Inhibition | Potentially effective based on related compounds |

| Antioxidant Activity | Promising results in mitigating oxidative stress |

| Enzyme Interaction Studies | Suggests modulation of metabolic pathways |

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step reactions starting from hydrazine derivatives and diketones to form the pyridazinone core. Subsequent steps include electrophilic aromatic substitution to introduce the chlorophenyl group and coupling reactions to form the final amide structure .

Research Applications

This compound serves as a valuable probe in biological research for studying enzyme interactions and receptor binding. Its unique structure allows for exploration in drug development, particularly in creating new therapeutic agents targeting neurological disorders.

Q & A

Q. What are the established synthetic routes for preparing N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxybenzamide, and what critical reaction parameters influence yield?

The synthesis typically involves multi-step reactions, including condensation of pyridazinone precursors with ethylenediamine derivatives followed by benzamide coupling. Key steps include:

- Step 1 : Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones under reflux conditions (e.g., ethanol at 80°C) .

- Step 2 : Alkylation of the pyridazinone nitrogen using ethylenediamine derivatives in the presence of a base (e.g., K₂CO₃) .

- Step 3 : Coupling with 2-ethoxybenzoyl chloride in anhydrous dichloromethane, catalyzed by triethylamine . Yield optimization requires strict control of temperature, solvent polarity, and stoichiometric ratios. Impurities are mitigated via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and chromatographic methods are recommended for confirming structural integrity post-synthesis?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 425.1524 for C₂₁H₂₁ClN₃O₃) .

- Infrared (IR) Spectroscopy : Detects carbonyl stretches (1650–1700 cm⁻¹ for amide and pyridazinone groups) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers address low aqueous solubility of this compound during in vitro biological assays?

Solubility limitations arise from its hydrophobic aromatic and chlorophenyl moieties. Strategies include:

- Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance dissolution .

- Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) at the ethoxybenzamide moiety to improve hydrophilicity .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for sustained release . Solubility should be validated via dynamic light scattering (DLS) and equilibrium solubility assays .

Q. What experimental approaches resolve contradictions in enzyme inhibition data across different assay conditions?

Discrepancies may stem from assay variables (pH, ionic strength) or enzyme isoforms. Mitigation strategies:

- Standardized Assay Buffers : Use Tris-HCl (pH 7.4) with 1 mM EDTA to minimize metal ion interference .

- Isoform-Specific Probes : Validate target selectivity using recombinant enzymes (e.g., COX-2 vs. COX-1) .

- Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition . Cross-validate findings with orthogonal assays (e.g., surface plasmon resonance for binding affinity) .

Q. How can computational modeling predict the compound’s binding mode with target enzymes like phosphodiesterase-4 (PDE4)?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into PDE4’s catalytic pocket (PDB: 1XOZ). Key interactions include H-bonds with Gln369 and hydrophobic contacts with Phe372 .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50 ns trajectories) to assess stability of binding poses .

- Free Energy Calculations : Apply MM-GBSA to estimate binding free energies, correlating with IC₅₀ values from enzyme assays .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

- Microsomal Stability Assays : Incubate with rat liver microsomes (RLM) to identify metabolic hotspots (e.g., ethoxy group oxidation) .

- Structural Modifications : Replace labile groups (e.g., ethoxy → trifluoromethoxy) to block CYP450-mediated degradation .

- Pharmacokinetic Profiling : Conduct LC-MS/MS analysis of plasma samples post-IV/oral administration in rodent models to calculate t₁/₂ and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.